molecular formula C20H17BrN2O3 B4881402 3-[5-(4-bromophenyl)-1-(4-carbamoylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-bromophenyl)-1-(4-carbamoylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B4881402
M. Wt: 413.3 g/mol
InChI Key: KFKIMAQIOKUWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-bromophenyl)-1-(4-carbamoylphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a pyrrole ring substituted with bromophenyl and carbamoylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-bromophenyl)-1-(4-carbamoylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method involves the Claisen condensation of 4-bromoacetophenone with diethyl oxalate to form 4-(4-bromophenyl)-2,4-dioxobutanoic acid. This intermediate is then reacted with thiosemicarbazide in ethanol to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-bromophenyl)-1-(4-carbamoylphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted aromatic compounds .

Scientific Research Applications

3-[5-(4-bromophenyl)-1-(4-carbamoylphenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-bromophenyl)-1-(4-carbamoylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving its functional groups, which can interact with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-bromophenyl)-1-(4-carbamoylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[5-(4-bromophenyl)-1-(4-carbamoylphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3/c21-15-5-1-13(2-6-15)18-11-9-17(10-12-19(24)25)23(18)16-7-3-14(4-8-16)20(22)26/h1-9,11H,10,12H2,(H2,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKIMAQIOKUWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2C3=CC=C(C=C3)C(=O)N)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.